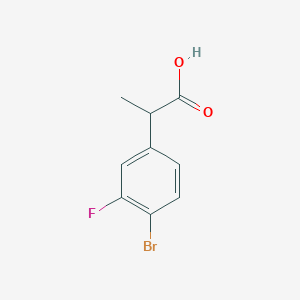
2-(4-Bromo-3-fluorophenyl)propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-3-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of propanoic acid, where the phenyl ring is substituted with bromine and fluorine atoms at the 4 and 3 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-fluorophenyl)propanoic acid typically involves the bromination and fluorination of a phenylpropanoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced to the phenyl ring under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetic acid, and catalysts such as iron or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of 2-(4-bromo-3-fluorophenyl)propanoic acid may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-(4-Bromo-3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine and fluorine substituents to hydrogen, yielding a less substituted phenylpropanoic acid.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used to replace the halogen atoms.
Major Products Formed
Oxidation: Formation of 4-bromo-3-fluorobenzoic acid or 4-bromo-3-fluorobenzaldehyde.
Reduction: Formation of 2-phenylpropanoic acid.
Substitution: Formation of 2-(4-methoxy-3-fluorophenyl)propanoic acid or 2-(4-cyano-3-fluorophenyl)propanoic acid.
科学的研究の応用
2-(4-Bromo-3-fluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which 2-(4-bromo-3-fluorophenyl)propanoic acid exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity for these targets, leading to more potent biological effects.
類似化合物との比較
Similar Compounds
- 3-(4-Bromo-2-fluorophenyl)propanoic acid
- 2-Bromo-3-(4-fluorophenyl)propanoic acid
- 4-Bromo-3-fluorobenzoic acid
Uniqueness
2-(4-Bromo-3-fluorophenyl)propanoic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This configuration can significantly influence its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of both bromine and fluorine can enhance its lipophilicity and membrane permeability, making it more effective in certain applications.
特性
分子式 |
C9H8BrFO2 |
|---|---|
分子量 |
247.06 g/mol |
IUPAC名 |
2-(4-bromo-3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8BrFO2/c1-5(9(12)13)6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) |
InChIキー |
XQPCSUQAODFLRM-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C=C1)Br)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B13544802.png)
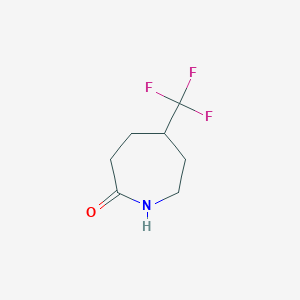

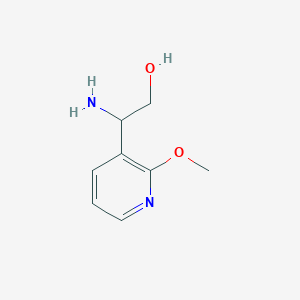
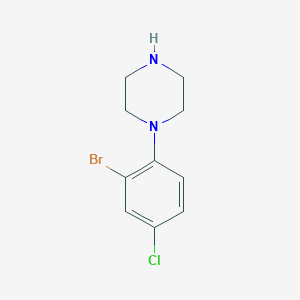
![Methyl 3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoate](/img/structure/B13544829.png)

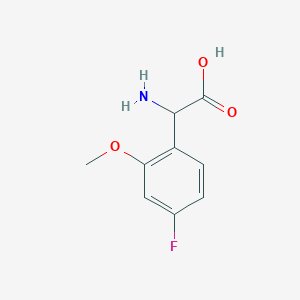
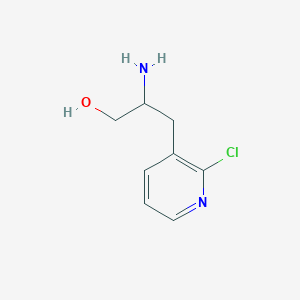
![(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid](/img/structure/B13544846.png)
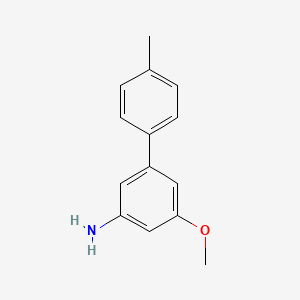
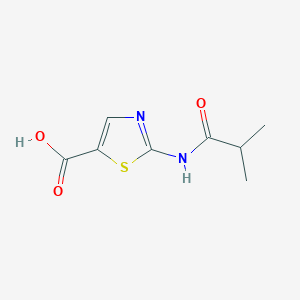
![8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13544879.png)

